4-(aminomethyl)phthalazin-1(2H)-one hydrochloride

PRMT5/MTA inhibitor Fragment-based drug discovery Surface plasmon resonance

4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride is the hydrochloride salt of a phthalazinone heterocycle bearing a primary aminomethyl substituent at the 4-position. With a molecular weight of 211.65 g·mol⁻¹ (free base: 175.19 g·mol⁻¹) and the molecular formula C₉H₁₀ClN₃O, it appears as a white to off-white crystalline solid that is freely soluble in water due to salt formation.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65
CAS No. 49837-94-7
Cat. No. B2596162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)phthalazin-1(2H)-one hydrochloride
CAS49837-94-7
Molecular FormulaC9H10ClN3O
Molecular Weight211.65
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)CN.Cl
InChIInChI=1S/C9H9N3O.ClH/c10-5-8-6-3-1-2-4-7(6)9(13)12-11-8;/h1-4H,5,10H2,(H,12,13);1H
InChIKeyYXMHMCSNUDFQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Aminomethyl)phthalazin-1(2H)-one Hydrochloride (CAS 49837-94-7): Procurement-Grade Fragment Hit for PRMT5/MTA-Targeted Drug Discovery


4-(Aminomethyl)phthalazin-1(2H)-one hydrochloride is the hydrochloride salt of a phthalazinone heterocycle bearing a primary aminomethyl substituent at the 4-position [1]. With a molecular weight of 211.65 g·mol⁻¹ (free base: 175.19 g·mol⁻¹) and the molecular formula C₉H₁₀ClN₃O, it appears as a white to off-white crystalline solid that is freely soluble in water due to salt formation . The compound was identified as fragment hit F1 in a surface plasmon resonance (SPR)-based fragment screen against the PRMT5•MTA complex and subsequently validated by X-ray crystallography (PDB 7S0U), confirming its direct binding mode in the substrate-binding pocket [2].

Why Free Base or Alternative Phthalazinone Building Blocks Cannot Replace 4-(Aminomethyl)phthalazin-1(2H)-one Hydrochloride for Fragment-Based PRMT5/MTA Programs


Substituting the hydrochloride salt with the corresponding free base (CAS 22370-18-9) compromises aqueous solubility, complicating high-concentration fragment screening and biochemical assay workflows that routinely require >100 μM compound concentrations . Substituting the 4-(aminomethyl)phthalazin-1(2H)-one core with unsubstituted phthalazin-1(2H)-one (CAS 64808-14-6) removes the critical primary amine that forms an ionic interaction with Glu444 and a hydrogen bond with the backbone carbonyl of Glu435 in the PRMT5•MTA binding pocket—interactions that are essential for the 5-fold MTA/SAM binding selectivity observed for F1 [1]. Furthermore, among five crystallographically validated fragment hits for this target, F1 uniquely combines the second-highest affinity (KD = 10.2 μM) with the lowest clogP (0.1) and highest lipophilic ligand efficiency (LLE = 4.9), a profile that none of the other four fragments simultaneously match [2].

Quantitative Differentiation Evidence for 4-(Aminomethyl)phthalazin-1(2H)-one Hydrochloride: Head-to-Head Comparator Data


PRMT5•MTA vs PRMT5•SAM Binding Selectivity: 5-Fold Discrimination Confirmed by SPR and X-Ray Crystallography

The free base form of the target compound (F1) demonstrates a 5-fold binding selectivity for the PRMT5•MTA complex (KD = 10.2 μM) over the PRMT5•SAM complex (KD = 51 μM), as determined by SPR [1]. X-ray co-crystallography (PDB 7S0U) rationalizes this selectivity: F1 binding causes movement of Glu435 into the SAM pocket creating a steric clash, while breaking a critical Lys333–SAM salt bridge [1]. In the biochemical methyltransferase assay, F1 showed no observable inhibition up to 100 μM, confirming it behaves as a genuine fragment with weak functional activity that requires fragment growth for potency improvement [1]. In contrast, the control inhibitor EPZ015666 showed only 2-fold selectivity (MTA+ IC50 = 0.11 μM vs MTA– IC50 = 0.06 μM), demonstrating that F1's selectivity profile is mechanistically distinct from SAM-competitive inhibitors [1].

PRMT5/MTA inhibitor Fragment-based drug discovery Surface plasmon resonance Binding selectivity

Ligand Efficiency and Polarity: F1 Ranks #1 in LLE and Has the Lowest clogP Among Five Crystallographically Validated Fragment Hits

Among five fragment hits for which PRMT5/MTA X-ray co-crystal structures were solved, 4-(aminomethyl)phthalazin-1(2H)-one (F1, Compound 2 in the fragment panel) exhibits the highest lipophilic ligand efficiency (LLE = 4.9) and the lowest calculated logP (clogP = 0.1) while maintaining the second-best binding affinity (KD = 10.2 μM) [1]. Fragment 1 has a 14-fold better KD (0.74 μM) and higher LE (0.78) but at the cost of higher lipophilicity (clogP = 1.2) and equivalent LLE (4.9). Fragments 3–5 show substantially weaker affinity (KD = 12.0–62.0 μM) and markedly inferior LLE values (3.1–3.2) [1]. The low clogP of F1 is critical for fragment-based drug discovery, as higher lipophilicity in fragments is associated with increased risk of nonspecific binding, aggregation, and promiscuity in downstream assays [1].

Ligand efficiency Lipophilic ligand efficiency Fragment prioritization PRMT5/MTA

Hydrochloride Salt Aqueous Solubility: Enabling High-Concentration Fragment Screening vs Free Base

The hydrochloride salt form (MW 211.65 g·mol⁻¹) is characterized as a white to off-white crystalline solid that is soluble in water due to the protonated aminomethyl group forming the hydrochloride salt, which enhances solubility and stability . In contrast, the free base form (CAS 22370-18-9; MW 175.19 g·mol⁻¹) has a computed logP of 1.08 and a density of 1.41 g/cm³, indicating limited aqueous solubility typical of neutral heterocyclic amines . While a precise mg/mL solubility value for the free base is not reported in primary literature, the general class behavior of phthalazinone hydrochlorides shows that salt formation converts a slightly water-soluble free base into a freely water-soluble hydrochloride, as documented for the parent phthalazin-1(2H)-one hydrochloride system . This solubility differential is particularly consequential for SPR-based fragment screening, where compounds must be soluble at concentrations of 100 μM to 1 mM.

Salt form selection Aqueous solubility Fragment screening Compound handling

Validated Fragment-to-Lead Trajectory: >1,000-Fold Potency Gain from F1 to Clinical Candidate MRTX1719 Achieved Through 6-Position Elaboration

The 4-(aminomethyl)phthalazin-1(2H)-one scaffold (F1) served as the validated starting point for the discovery of MRTX1719, a clinical-stage PRMT5•MTA complex inhibitor for MTAP-deleted cancers [1]. Starting from F1 (PRMT5•MTA KD = 10.2 μM in SPR; no biochemical inhibition up to 100 μM), systematic fragment growth at the 6-position of the phthalazinone ring—guided by the X-ray co-crystal structure (PDB 7S0U)—produced lead compounds with progressive potency improvements: initial 6-phenyl substitution achieved KD = 1.62 μM and MTA+ IC50 = 4.3 μM; 6-(N-methylpyrazol-4-yl) substitution further improved MTA+ IC50 to 0.30 μM [1]. Continued optimization ultimately delivered MRTX1719 with PRMT5•MTA IC50 < 10 nM—representing a >1,000-fold improvement in target potency . In the Smith et al. 2022 Bioorg. Med. Chem. paper, achiral class 1 non-atropisomeric 4-(aminomethyl)phthalazin-1(2H)-one derivatives were specifically designed to avoid the chiral synthesis required for the class 3 atropisomeric MRTX1719, demonstrating that the core scaffold supports both chiral and achiral lead series [2].

Fragment-to-lead optimization PRMT5 inhibitor MRTX1719 Synthetic lethality

Commercial Purity: Hydrochloride Salt Routinely Available at 97–98% vs Free Base at 95–96%

Commercial catalogs consistently report 97% purity (Leyan, product #1142762; Chemenu, catalog #CM561349) or NLT 98% purity (MolCore) for the hydrochloride salt CAS 49837-94-7 . By comparison, the free base CAS 22370-18-9 is typically listed at 95% (Beyotime, product #Y153622) or 96% (SLPharmaChem) purity [1]. The hydrochloride salt's higher and more tightly specified purity (≥97%) reduces the risk of unidentified impurities interfering with sensitive biophysical assays such as SPR, where even low-level contaminants can produce false-positive binding signals at the high compound concentrations used in fragment screening (100 μM–1 mM).

Compound procurement Building block purity Quality specification Fragment library

Procurement-Guided Application Scenarios for 4-(Aminomethyl)phthalazin-1(2H)-one Hydrochloride Based on Quantitative Evidence


Fragment-Based Lead Discovery Targeting the PRMT5•MTA Complex for MTAP-Deleted Oncology Indications

The compound is directly validated as fragment hit F1 with PRMT5•MTA KD = 10.2 μM, a 5-fold MTA/SAM binding selectivity confirmed by SPR and X-ray crystallography (PDB 7S0U), and the highest LLE (4.9) among five crystallographically characterized fragment hits. Procurement of the hydrochloride salt ensures aqueous solubility at the 100 μM–1 mM concentrations required for SPR fragment screening, biochemical displacement assays, and co-crystallization experiments. The 4-aminomethyl handle and 6-position growth vector are structurally characterized, enabling rational structure-based fragment elaboration [1][2].

Synthesis of 6-Substituted Phthalazinone PRMT5 Inhibitors via Palladium-Catalyzed Cross-Coupling

The 4-(aminomethyl)phthalazin-1(2H)-one core serves as the key intermediate for generating 6-aryl and 6-heteroaryl derivatives described in patents US11479551 and US11492351, which disclose compounds with PRMT5 IC50 values ranging from 1.1 nM to 10 nM. The hydrochloride salt provides the amine-protected form suitable for direct use in Buchwald-Hartwig, Suzuki-Miyaura, or Ullmann-type coupling reactions at the 6-position after appropriate halogenation. The low clogP (0.1) of the parent scaffold minimizes the lipophilic burden carried into elaborated lead compounds compared to more lipophilic fragment alternatives [1][3].

Chemical Biology Probe Development for PRMT5 Methyltransferase Activity Profiling

The validated binding mode—ionic interaction with Glu444, H-bonds with Glu435 backbone carbonyl and Lys333, π-stacking between Phe327 and Trp579, and van der Waals contact with MTA sulfur—provides a structurally defined pharmacophore for designing affinity-based probes, photoaffinity labels, or PROTAC warheads. The primary aminomethyl group offers a convenient conjugation handle for linker attachment without abrogating the critical binding interactions mapped in the X-ray co-crystal structure [1].

Pharmaceutical Intermediate Procurement for Achiral PRMT5/MTA Inhibitor Development Programs

The Bioorg. Med. Chem. 2022 study demonstrated that the 4-(aminomethyl)phthalazin-1(2H)-one scaffold can yield achiral, non-atropisomeric (class 1) PRMT5/MTA inhibitors that eliminate the chiral synthesis or separation step required for the class 3 atropisomeric clinical candidate MRTX1719. The hydrochloride salt, with its consistent 97–98% commercial purity specification, supports reproducible synthesis of lead compounds at medicinal chemistry scale. The compound is available from multiple suppliers (Enamine, A2B Chem, AA BLOCKS) with catalog quantities from 100 mg to 25 g, enabling progression from hit confirmation through lead optimization without intermediate re-sourcing [2][3].

Quote Request

Request a Quote for 4-(aminomethyl)phthalazin-1(2H)-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.